molecular formula C19H13N3O3 B2819455 4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid CAS No. 303995-75-7

4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid

Cat. No.: B2819455
CAS No.: 303995-75-7
M. Wt: 331.331
InChI Key: OUDASKLYEJGDGK-ZHACJKMWSA-N
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Description

Introduction and Background

Historical Context of Isoxazole Research

Isoxazole chemistry traces its origins to the early 20th century, with Ludwig Claisen’s pioneering synthesis of the parent isoxazole compound in 1903 via the oximation of propargylaldehyde acetal. This breakthrough established foundational methodologies for heterocyclic synthesis, which were later expanded through innovations such as 1,3-dipolar cycloadditions between nitrile oxides and alkynes. The mid-20th century witnessed significant advances in isoxazole functionalization, driven by the discovery of natural isoxazole-containing metabolites like ibotenic acid and muscimol.

The pharmaceutical relevance of isoxazoles became evident with the development of β-lactamase-resistant antibiotics (e.g., cloxacillin) and COX-2 inhibitors (e.g., valdecoxib). Modern synthetic strategies, including copper-catalyzed cycloadditions and biorenewable solvent-based protocols, have further diversified isoxazole accessibility. These advancements laid the groundwork for structurally sophisticated derivatives such as 4-{[2-(4-cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid, which embodies the electronic richness and reactivity of the isoxazole core while introducing novel functional motifs.

Significance of Vinyl-Amino-Functionalized Isoxazoles

The integration of a vinyl-amino bridge between the isoxazole and benzoic acid moieties in this compound introduces unique physicochemical and biological properties:

Structural and Functional Attributes
  • Isoxazole Core : The 4-cyano-3-phenyl substitution pattern enhances electron-withdrawing character, potentially stabilizing the aromatic system and influencing binding interactions.
  • Vinyl-Amino Linker : This conjugated system may facilitate π-π stacking interactions with biological targets while offering sites for further derivatization.
  • Benzoic Acid Terminus : The carboxylic acid group improves aqueous solubility and enables salt formation, critical for pharmacokinetic optimization.
Applications in Drug Discovery
  • Kinase Inhibition : Analogous isoxazole derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptors (VEGFRs), suggesting potential anti-angiogenic applications.
  • Photoaffinity Labeling : The isoxazole ring’s photolytic lability under UV irradiation enables its use as a photo-crosslinking moiety in chemoproteomic studies.

Table 1. Key Physicochemical Properties of this compound

Property Value Source
CAS Number 303995-75-7
Molecular Formula C₁₉H₁₃N₃O₃
Molecular Weight 331.33 g/mol
Boiling Point 665.2 ± 55.0 °C (Predicted)
Density 1.39 ± 0.1 g/cm³ (Predicted)

Research Objectives and Scope

The investigation of this compound encompasses three primary objectives:

  • Synthetic Optimization : Refining regioselective methods for constructing the trisubstituted isoxazole core, particularly through copper-catalyzed cycloadditions or deep eutectic solvent-mediated reactions.
  • Structure-Activity Relationships (SAR) : Evaluating how the cyano, phenyl, and carboxylic acid substituents modulate biological activity, drawing parallels to VEGFR-inhibitory isoxazole quinones.
  • Material Science Applications : Exploring photolytic decomposition pathways for the development of photo-responsive materials, leveraging the isoxazole ring’s sensitivity to UV irradiation.

Properties

IUPAC Name

4-[[(E)-2-(4-cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3/c20-12-16-17(25-22-18(16)13-4-2-1-3-5-13)10-11-21-15-8-6-14(7-9-15)19(23)24/h1-11,21H,(H,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDASKLYEJGDGK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of hydroxylamine with a β-keto ester to form the isoxazole ring. This intermediate is then subjected to further reactions to introduce the cyano and phenyl groups.

The final step involves the coupling of the isoxazole derivative with 4-aminobenzoic acid under specific conditions, such as the use of a suitable solvent (e.g., dimethylformamide) and a catalyst (e.g., palladium on carbon) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the cyano group converted to an amine.

    Substitution: Substituted derivatives with various functional groups replacing the cyano group.

Scientific Research Applications

4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

Benzoic Acid (Benzenecarboxylic Acid)
  • Structure : Simplest aromatic carboxylic acid (C₆H₅COOH).
  • Key Differences: Lacks the vinylamino-isoxazole substituent.
  • Relevance : Benzoic acid is a common benchmark for carboxylic acid behavior. It is abundant in natural environments, including oxidizing soils like the Atacama Desert, due to its stability under harsh conditions .
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-ethyl Benzoate
  • Structure : A benzoate ester with a nitroimidazole substituent (CAS 87009-72-1).
  • Key Differences: Contains an ester linkage instead of a vinylamino group and includes a nitroimidazole ring.
  • Relevance : Used in pharmaceuticals (e.g., as a derivative of metronidazole) and highlights the importance of benzoic acid derivatives in drug impurity profiling .
4-Cyano-3-phenyl-5-isoxazolecarboxylic Acid Derivatives
  • Structure: Isoxazole ring with cyano and phenyl groups, but lacking the vinylamino-benzenecarboxylic acid linkage.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Weight (g/mol) Solubility pKa Applications/Context
Benzoic Acid 122.12 High in polar solvents (e.g., water/isopropanol) ~4.2 Food preservative, soil biomarker
4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic Acid ~377.37 (estimated) Likely low due to hydrophobic substituents ~2.8–3.5 (carboxylic acid) Hypothetical: Drug design, catalysis
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)-ethyl Benzoate 293.28 Moderate (ester group enhances lipophilicity) N/A Pharmaceutical impurity
Key Observations :
  • The target compound’s molecular weight is significantly higher than benzoic acid due to its complex substituents, reducing solubility in polar solvents.
  • The cyano and phenyl groups on the isoxazole ring likely increase hydrophobicity, contrasting with simpler benzoic acid derivatives.

Stability and Environmental Persistence

  • Benzoic Acid : Stable in oxidizing environments, as evidenced by its persistence in hyperarid soils like the Atacama Desert .
  • Target Compound: The isoxazole ring and cyano group may confer resistance to microbial degradation, but the vinylamino linker could be susceptible to hydrolysis under acidic or alkaline conditions.

Pharmaceutical and Industrial Relevance

  • Benzoic Acid : Widely used as a preservative and reference standard in pharmaceuticals. Its impurities (e.g., benzenecarboxylic acid derivatives) are tightly regulated .
  • However, its synthesis would require stringent impurity control, akin to nitroimidazole derivatives in metronidazole manufacturing .

Biological Activity

4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid, also known by its CAS number 303995-75-7, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and analgesia. This article provides a comprehensive overview of its biological activity, including cytotoxicity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H13N3O3, with a molecular weight of approximately 331.33 g/mol. The compound features a complex structure that includes an isoxazole ring and a cyano group, which are critical for its biological interactions.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays revealed that it exhibits significant cytotoxic activity against several cancer types, including breast (MDA-MB-231) and colon (HT-29) cancer cell lines. The compound was found to induce apoptosis in these cells, as demonstrated by increased sub-G1 phase populations in cell cycle analysis, indicating cell death through programmed mechanisms .

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation. Specifically, it has been suggested that the compound interacts with DNA and disrupts the function of topoisomerases, enzymes critical for DNA replication and repair. This disruption leads to increased DNA damage and subsequent apoptosis in cancer cells .

Study 1: Cytotoxic Activity Assessment

In a controlled study, researchers synthesized a series of compounds related to this compound and assessed their cytotoxicity using the MTT assay. The results indicated that this compound was more potent than cisplatin against certain cancer cell lines, highlighting its potential as a chemotherapeutic agent. The most effective derivatives showed IC50 values significantly lower than those of established chemotherapeutics .

Study 2: Analgesic Activity Investigation

Another study focused on the analgesic properties of related compounds in vivo. The research involved testing the effects on orofacial pain models in rats. The findings suggested that derivatives similar to this compound exhibited significant analgesic effects compared to control groups, indicating potential applications in pain management therapies .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameCytotoxicity (IC50 µM)Analgesic ActivityMechanism of Action
This compound<10SignificantTopoisomerase inhibition
Cisplatin15NoneDNA cross-linking
5-substituted benzamide derivatives<20ModerateApoptosis induction

Q & A

Q. What are the key synthetic pathways for 4-{[2-(4-cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid, and how is purity assessed?

The synthesis typically involves multi-step reactions, including coupling of isoxazole derivatives with vinylamine intermediates followed by carboxylation. Critical steps include the formation of the isoxazole core and subsequent vinylamino linkage. Purity is assessed via Nuclear Magnetic Resonance (NMR) to confirm structural integrity and High-Performance Liquid Chromatography (HPLC) to quantify impurities. For example, integration ratios in 1H^1H-NMR spectra verify substituent positions, while HPLC retention times identify byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Beyond NMR, Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., cyano stretches near 2200 cm1^{-1}, carboxylic acid O-H stretches at 2500–3000 cm1^{-1}). Mass Spectrometry (MS) confirms molecular weight, with ESI-MS providing high-resolution data for the parent ion. X-ray crystallography may resolve 3D conformation but requires high-purity crystals .

Q. What biological targets are hypothesized for this compound based on structural analogs?

The isoxazole and benzoic acid moieties suggest potential interaction with enzymes like cyclooxygenase (COX) or kinases. For instance, structurally similar biphenyl-carboxylic acid derivatives exhibit antihypertensive activity via angiotensin-converting enzyme (ACE) inhibition. Computational docking studies can predict binding affinity to these targets .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. ICReDD’s reaction path search methods combine computational screening with experimental feedback, reducing trial-and-error. For example, solvent effects on yield can be predicted via COSMO-RS simulations, narrowing optimal conditions (e.g., DMF vs. THF) .

Q. How should researchers address contradictory pharmacological data between in vitro and in vivo studies?

Contradictions often arise from bioavailability or metabolite interference. Methodological solutions include:

  • Pharmacokinetic profiling (e.g., plasma stability assays).
  • Metabolite identification using LC-MS/MS.
  • Tissue distribution studies with radiolabeled analogs. Cross-referencing with structurally similar compounds (e.g., triazine-based inhibitors) helps contextualize discrepancies .

Q. What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

Process intensification via continuous-flow reactors enhances heat/mass transfer, minimizing side reactions. For example, microreactors achieve precise temperature control during exothermic steps like nitrile formation. Statistical optimization (e.g., Box-Behnken design) identifies critical parameters (e.g., catalyst loading, residence time) .

Q. How do structural modifications to the isoxazole ring affect bioactivity?

Systematic SAR studies compare analogs with varying substituents. For instance:

Substituent PositionModificationBioactivity (IC50_{50}, nM)
4-CyanoNone (parent)120 ± 15
4-NitroIncreased85 ± 10
4-MethoxyDecreased240 ± 20
Electronegative groups (e.g., nitro) enhance target binding, while bulky groups reduce permeability .

Q. What computational tools ensure data integrity in collaborative studies?

Encrypted ELNs (Electronic Lab Notebooks) track raw data with blockchain-like audit trails. Software like ChemAxon or Schrödinger integrates quantum calculation outputs with experimental datasets, ensuring reproducibility. Role-based access controls restrict data manipulation .

Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic/basic buffers, UV light, and oxidative agents (H2 _2O2_2).
  • LC-MS stability assays : Monitor degradation products over 24–72 hours in simulated gastric fluid (pH 2.0) and plasma .

Q. What reactor designs are optimal for scaling up synthesis without compromising selectivity?

Oscillatory baffled reactors improve mixing in viscous reactions, while membrane reactors separate intermediates in real-time. Pilot-scale studies should prioritize PAT (Process Analytical Technology) for inline monitoring (e.g., Raman spectroscopy) .

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